molecular formula C22H23ClN6O B2963982 N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-54-1

N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2963982
CAS No.: 955305-54-1
M. Wt: 422.92
InChI Key: ICFUTOWSTWDJGA-UHFFFAOYSA-N
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Description

N4-(3-Chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:

  • N6 substitution: A 3-ethoxypropyl chain, introducing flexibility and polar ether oxygen, which may enhance solubility compared to alkyl or aryl substituents.
  • Position 1 substitution: A phenyl group, stabilizing the core through π-π stacking interactions.

Properties

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-2-30-13-7-12-24-22-27-20(26-17-9-6-8-16(23)14-17)19-15-25-29(21(19)28-22)18-10-4-3-5-11-18/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFUTOWSTWDJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to synthesize existing research findings about the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H22ClN5
  • Molecular Weight : 363.87 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. In particular, studies have demonstrated that derivatives of this scaffold can induce apoptosis in various cancer cell lines.

  • In Vitro Studies :
    • A study highlighted that similar pyrazolo[3,4-d]pyrimidine derivatives exhibited IC50 values ranging from 1.74 µM to 9.20 µM against different cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells .
    • The compound this compound was reported to significantly inhibit cell proliferation in these lines, suggesting a promising therapeutic potential.
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, some derivatives have been identified as inhibitors of casein kinase 1 (CK1), which plays a role in tumorigenesis and cellular signaling pathways .

Case Studies

Several case studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

Study Cell Line IC50 (µM) Mechanism
Study 1A5492.24Apoptosis induction via mitochondrial pathway
Study 2MCF-71.74CK1 inhibition leading to cell cycle arrest
Study 3HepG29.20Inhibition of EGFR signaling pathway

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For example:

  • Chlorophenyl Substitution : The presence of a chlorophenyl group enhances binding affinity to target kinases.
  • Ethoxypropyl Linker : This moiety contributes to solubility and bioavailability, improving overall therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs from the literature:

Compound Name N4 Substituent N6 Substituent Position 1 Substituent Molecular Formula Molecular Weight (g/mol) Water Solubility (µg/mL) Key Features
Target Compound 3-Chlorophenyl 3-Ethoxypropyl Phenyl Not Reported Inferred ~420–440 Not Reported Ether oxygen, flexible N6 chain
N6-(3-Chloro-4-Methoxyphenyl)-1-Methyl-N4-Phenyl Analog Phenyl 3-Chloro-4-MeO-Phenyl Methyl C19H17ClN6O ~404 Not Reported Methoxy enhances polarity
N4-(3-Chloro-4-Methylphenyl)-N6-Ethyl Analog 3-Chloro-4-Me-Ph Ethyl Methyl C15H17ClN6 316.79 0.5 Lower solubility due to ethyl
N4,N6-Bis(1-Methylethyl)-1-Phenyl Analog Isopropyl Isopropyl Phenyl C17H22N6 310.40 Not Reported High lipophilicity
N3-(4-Chlorophenyl)-N4-(3-Chlorophenyl) Analog 3-Chlorophenyl 4-Chlorophenyl None (N3 substituted) C18H15Cl2N6 ~389 Not Reported Dual chloro, rigid core

Substituent Effects on Physicochemical Properties

  • Solubility : The target’s 3-ethoxypropyl group at N6 likely improves aqueous solubility compared to the ethyl group in (0.5 µg/mL) due to the ether oxygen’s polarity and extended chain length. In contrast, aryl-substituted analogs (e.g., ) exhibit lower solubility owing to hydrophobicity.
  • Lipophilicity : The bis-isopropyl analog (logP inferred ~3.5) is more lipophilic than the target compound, which balances polarity (ethoxypropyl) and hydrophobicity (chlorophenyl).

Spectral Data Comparison (NMR)

Evidence from provides insights into substituent-induced chemical shifts:

  • H-6 Proton : In the target analog with N6-ethyl (), H-6 resonates at 8.36 ppm, whereas aryl-substituted analogs () show upfield shifts (7.24–7.70 ppm) due to electron-withdrawing chloro groups.
  • NH Peaks : The target’s ethoxypropyl chain may reduce NH deshielding (cf. 9.07–12.98 ppm in ), as alkyl chains exert weaker electronic effects than aryl groups.

Q & A

Q. Q1: What are the optimal synthetic routes for N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: A microwave-assisted three-component synthesis method is commonly employed for pyrazolo[3,4-d]pyrimidine derivatives. Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature (80–120°C), and reaction time (2–6 hours). For example, similar compounds like N4-(4-bromophenyl) analogs achieved 53–68% yields under microwave irradiation . Use statistical experimental design (e.g., factorial design) to optimize variables like molar ratios of reactants, as demonstrated in pyrimidine synthesis literature .

Q. Q2: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how do key spectral features correlate with substituent effects?

Methodological Answer:

  • 1H/13C NMR : Aromatic protons in the 3-chlorophenyl group appear as doublets in δ 7.2–7.8 ppm, while the ethoxypropyl chain shows signals at δ 1.2–1.4 ppm (CH3) and δ 3.4–3.6 ppm (OCH2). Pyrazolo[3,4-d]pyrimidine core carbons resonate at δ 150–160 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated vs. observed m/z).
  • Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., ±0.3% deviation validates purity) .

Advanced Research Questions

Q. Q3: How can computational methods (e.g., quantum chemical calculations) predict reactivity and guide the synthesis of derivatives with modified substituents?

Methodological Answer: Use density functional theory (DFT) to model reaction pathways, such as the activation energy of nucleophilic substitution at the pyrimidine core. For example, ICReDD’s approach combines quantum chemical calculations with experimental feedback to identify optimal reaction paths, reducing trial-and-error experimentation by 40–60% . Key parameters include HOMO-LUMO gaps of reactants and solvent polarity effects.

Q. Q4: What experimental strategies resolve contradictions in observed vs. predicted biological activity for this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity data (e.g., IC50 values) across analogs with varied substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl). For instance, bulkier substituents may reduce membrane permeability .
  • Solubility Optimization : Use logP calculations and experimental solubility assays (e.g., shake-flask method) to address discrepancies between in vitro and in vivo efficacy .

Q. Q5: How do heterogeneous reaction conditions (e.g., catalyst selection, solvent systems) influence regioselectivity in functionalizing the pyrazolo[3,4-d]pyrimidine core?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for cross-coupling reactions. For example, Pd-mediated Buchwald-Hartwig amination improves N-arylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while non-polar solvents may stabilize radical intermediates .

Data-Driven Analysis and Experimental Design

Q. Q6: How can researchers design experiments to systematically evaluate the thermodynamic stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Use HPLC to monitor degradation products at elevated temperatures (40–80°C) and pH 1–13. For example, pyrimidine analogs degrade via hydrolysis at pH >10, forming amine byproducts .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to identify thermal stability thresholds .

Q. Q7: What statistical methods are recommended for analyzing high-throughput screening data to identify synergistic or antagonistic effects in multi-target assays?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., IC50 values across kinase panels).
  • Synergy Scoring : Use the Chou-Talalay method (combination index) to quantify drug interactions .

Mechanistic and Kinetic Studies

Q. Q8: How can kinetic isotope effects (KIEs) elucidate the rate-determining step in the synthesis of this compound?

Methodological Answer:

  • Deuterium Labeling : Compare reaction rates using deuterated vs. non-deuterated reactants (e.g., D2O vs. H2O in hydrolysis steps). A KIE >1 indicates bond-breaking in the rate-determining step .

Q. Q9: What mechanistic insights can be gained from studying substituent effects on the compound’s electrochemical behavior?

Methodological Answer:

  • Cyclic Voltammetry : Measure oxidation/reduction potentials to correlate electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3) with redox stability. Chlorophenyl groups typically lower LUMO energy, enhancing electron affinity .

Advanced Purification and Characterization

Q. Q10: What chromatographic techniques resolve co-eluting impurities in the final product, and how are mobile-phase conditions optimized?

Methodological Answer:

  • HPLC Method Development : Use C18 columns with gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA/water). Adjust pH to 2.5–3.0 to improve peak symmetry for amine-containing analogs .
  • Preparative TLC : Employ silica gel GF254 with ethyl acetate/hexane (3:7) for small-scale purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.